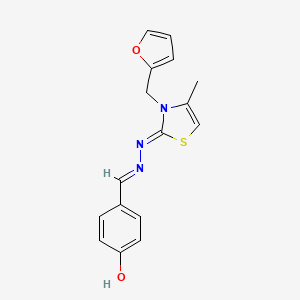
4-((E)-((Z)-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenols, such as 4-methylphenol , are organic compounds that have a hydroxyl group (-OH) attached to a carbon atom in a benzene ring . They are widely used in the production of other chemicals .
Synthesis Analysis
Phenols can be synthesized through various methods. One common method is the sulfonation of toluene, followed by basic hydrolysis of the sulfonate salt .Molecular Structure Analysis
The molecular structure of phenols involves a hydroxyl group (-OH) attached to a carbon atom in a benzene ring . The carbon atom in the ring is sp2 hybridized .Chemical Reactions Analysis
Phenols are highly reactive and can undergo various chemical reactions. They are reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical And Chemical Properties Analysis
Phenols are typically colorless liquids or solids. They have the ability to form hydrogen bonds, making them soluble in water . The physical and chemical properties of a specific phenol can vary depending on its exact structure.Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
- A study by Turan-Zitoun et al. (2018) found that compounds related to the specified chemical structure, particularly 2i and Schiff bases like 3o, showed significant antifungal activity. These compounds were as potent as the reference ketoconazole against certain Candida species and non-cytotoxic against NIH/3T3 cells (Turan-Zitoun et al., 2018).
Inhibitory Effects on Tyrosinase Activity
- Research by Yu et al. (2015) synthesized Schiff's base derivatives similar to the specified chemical and evaluated their inhibitory effects on tyrosinase activities. These compounds showed potent inhibitory effects with different IC50 values, indicating potential applications in antityrosinase agents (Yu et al., 2015).
Electrochemical Studies
- Naik et al. (2013) described the synthesis of novel Mannich bases bearing a moiety related to the specified chemical. These compounds were characterized and their electrochemical behavior was studied, suggesting potential applications in electrochemistry (Naik et al., 2013).
Synthesis and Characterization of Metal Complexes
- Sancak et al. (2007) discussed the synthesis and structural properties of compounds containing a similar structure. These compounds were used to prepare metal complexes and their properties were compared, indicating applications in the study of metal-ligand interactions (Sancak et al., 2007).
Fluorescent Chemo-sensing Applications
- Rahman et al. (2017) explored salicylaldehyde-based hydrazones, closely related to the specified chemical, for their potential in fluorescent "turn on" chemo-sensing of Al3+ ions. These compounds showed significant selectivity and potential for living cells imaging (Rahman et al., 2017).
Catalytic Applications in Organic Synthesis
- Research by Huguet et al. (2013) and Chen et al. (2010) indicated the potential of compounds structurally related to the specified chemical in catalyzing organic reactions, like the formation of phenols and indenes. These studies provide insights into their application in organic synthesis (Huguet et al., 2013), (Chen et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
4-[(E)-[(Z)-[3-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-ylidene]hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-12-11-22-16(19(12)10-15-3-2-8-21-15)18-17-9-13-4-6-14(20)7-5-13/h2-9,11,20H,10H2,1H3/b17-9+,18-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJXYOVVCJGXCS-RGJFUNKGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NN=CC2=CC=C(C=C2)O)N1CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS/C(=N\N=C\C2=CC=C(C=C2)O)/N1CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((E)-((Z)-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

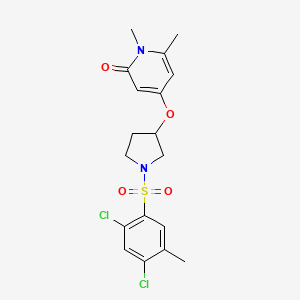
![(5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanamine;hydrochloride](/img/structure/B2466427.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2466428.png)
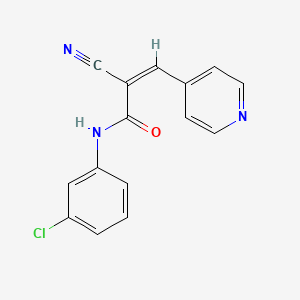
![4,7-Dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2466430.png)
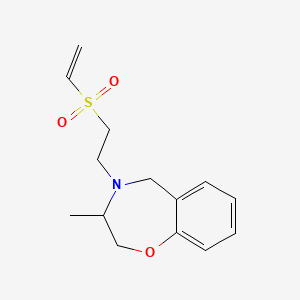
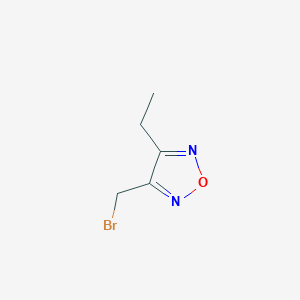
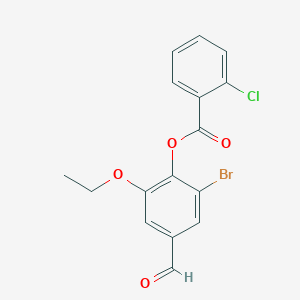
![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2466439.png)
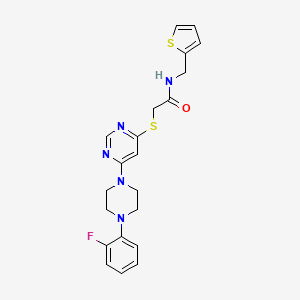
amine hydrochloride](/img/structure/B2466444.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2466445.png)
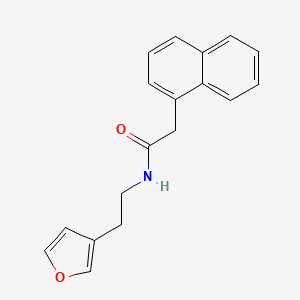
![(E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2466447.png)